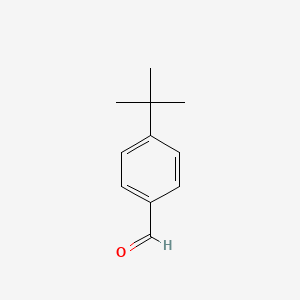

4-tert-Butylbenzaldehyde

Description

Properties

IUPAC Name |

4-tert-butylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXINXDGSUFPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027343 | |

| Record name | 4-tert-Butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-97-9 | |

| Record name | 4-tert-Butylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXF0QY8503 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-tert-Butylbenzaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-tert-Butylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a prominent aromatic aldehyde, serves as a crucial intermediate in the synthesis of a wide array of organic compounds. Its unique molecular structure, featuring a bulky tert-butyl group para to a formyl group on a benzene (B151609) ring, imparts distinct chemical and physical properties that are leveraged in various industrial applications. This technical guide provides a comprehensive overview of the chemical properties of this compound, including detailed experimental protocols for its synthesis and in-depth analysis of its spectroscopic data. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 4-(tert-butyl)benzaldehyde |

| Synonyms | p-tert-Butylbenzaldehyde, 4-(1,1-dimethylethyl)benzaldehyde |

| CAS Number | 939-97-9[1] |

| Molecular Formula | C₁₁H₁₄O[1] |

| Molecular Weight | 162.23 g/mol [1] |

| InChI | InChI=1S/C11H14O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-8H,1-3H3 |

| InChIKey | OTXINXDGSUFPNU-UHFFFAOYSA-N |

| SMILES | CC(C)(C)c1ccc(C=O)cc1 |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 0.97 g/mL at 25 °C | [2][3] |

| Boiling Point | 248.7 °C (479.7 °F; 521.8 K) | [3] |

| Solubility in water | 120 mg/L | [3] |

| Refractive Index | n20/D 1.53 | [2][4] |

| Flash Point | 101 °C (213.8 °F) - closed cup | [4] |

Experimental Protocols: Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Detailed methodologies for three common synthetic approaches are provided below.

Oxidation of 4-tert-Butyltoluene (B18130)

The direct oxidation of 4-tert-butyltoluene is a common industrial method for synthesizing this compound. Various oxidizing agents can be employed, with manganese dioxide (MnO₂) in sulfuric acid being a traditional choice.[3]

a. Chemical Oxidation using Manganese Dioxide

This process involves the direct oxidation of 4-tert-butyltoluene with MnO₂ in an acidic medium. The reaction is known for its high yield (over 90%) and the high purity of the resulting product.[3]

Reaction:

C₁₀H₁₄ + 2MnO₂ + 2H₂SO₄ → C₁₁H₁₄O + 2MnSO₄ + 3H₂O

Experimental Protocol:

-

To a stirred solution of 4-tert-butyltoluene in a suitable solvent (e.g., glacial acetic acid), add concentrated sulfuric acid dropwise at a controlled temperature.

-

Slowly add manganese dioxide powder to the reaction mixture, maintaining the temperature below 40 °C.

-

After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

b. Electrochemical Oxidation

An alternative, greener approach is the electrochemical oxidation of 4-tert-butyltoluene. This method avoids the use of stoichiometric amounts of heavy metal oxidants.[3] Industrial-scale production by major chemical companies like BASF and Givaudan utilizes a double anodic oxidation of 4-tert-butyltoluene.[1]

Experimental Protocol (Laboratory Scale):

-

Set up an undivided electrolytic cell with a carbon rod anode and a carbon rod cathode.

-

The electrolyte consists of a mixture of methanol (B129727), acetic acid, and a supporting electrolyte such as sodium fluoroborate.[3]

-

Dissolve 4-tert-butyltoluene in the electrolyte solution.

-

Apply a constant current density to the cell and conduct the electrolysis at a controlled temperature.

-

Monitor the progress of the reaction by GC analysis of aliquots.

-

Upon completion, work up the reaction mixture by removing the solvent under reduced pressure.

-

Extract the residue with an organic solvent and wash with water.

-

Dry the organic phase and purify the product by vacuum distillation.

Halogenation of 4-tert-Butyltoluene followed by Hydrolysis

This method involves the side-chain halogenation of 4-tert-butyltoluene to form a benzal halide intermediate, which is then hydrolyzed to the aldehyde.

Experimental Protocol (Bromination-Hydrolysis):

-

Bromination: In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, heat 4-tert-butyltoluene to 160-170 °C.[5]

-

Add bromine chloride dropwise over several hours, maintaining the reaction temperature.[5]

-

After the addition is complete, stir the mixture until the evolution of gas ceases.[5]

-

Hydrolysis: Cool the reaction mixture and add aqueous formic acid.[5]

-

Heat the mixture to facilitate the hydrolysis of the benzal bromide intermediate to the aldehyde.[5]

-

After the reaction is complete, cool the mixture and separate the organic layer.

-

Wash the organic layer with water and a dilute solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the product by fractional distillation under reduced pressure.

Synthesis from Benzaldehyde (B42025)

This synthetic route involves the protection of the aldehyde group of benzaldehyde, followed by a Friedel-Crafts alkylation with isobutene and subsequent deprotection.[6]

Experimental Protocol:

-

Protection: React benzaldehyde with trimethyl orthoformate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in methanol to form benzaldehyde dimethyl acetal (B89532).[6]

-

Alkylation: In a sealed reaction vessel, react the benzaldehyde dimethyl acetal with isobutene in the presence of a suitable catalyst.

-

Deprotection (Acid Quenching): After the alkylation is complete, cool the reaction mixture and add dilute hydrochloric acid to hydrolyze the acetal back to the aldehyde.[6]

-

Extract the product with an organic solvent, wash the organic layer, and dry it.

-

Purify the final product by vacuum distillation.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule.

¹H NMR (400 MHz, CDCl₃) δ:

-

9.98 (s, 1H): This singlet corresponds to the aldehydic proton (-CHO). Its downfield shift is due to the deshielding effect of the carbonyl group.

-

7.83 (d, J=8.4 Hz, 2H): These are the two aromatic protons ortho to the aldehyde group. They appear as a doublet due to coupling with the meta protons.

-

7.54 (d, J=8.4 Hz, 2H): These are the two aromatic protons meta to the aldehyde group. They also appear as a doublet due to coupling with the ortho protons.

-

1.35 (s, 9H): This sharp singlet corresponds to the nine equivalent protons of the tert-butyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

¹³C NMR (101 MHz, CDCl₃) δ:

-

191.9: Aldehyde carbonyl carbon.

-

157.5: Aromatic carbon attached to the tert-butyl group.

-

134.2: Aromatic carbon attached to the aldehyde group.

-

129.7 (2C): Aromatic carbons ortho to the aldehyde group.

-

125.9 (2C): Aromatic carbons meta to the aldehyde group.

-

35.2: Quaternary carbon of the tert-butyl group.

-

31.1 (3C): Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

-

~2965 cm⁻¹: C-H stretching of the tert-butyl group.

-

~2870 cm⁻¹ & ~2730 cm⁻¹: C-H stretching of the aldehyde group (Fermi resonance doublet).

-

~1705 cm⁻¹: Strong C=O stretching of the aromatic aldehyde.

-

~1605 cm⁻¹: C=C stretching of the aromatic ring.

-

~830 cm⁻¹: C-H out-of-plane bending for a 1,4-disubstituted benzene ring.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

-

m/z = 162 (M⁺): The molecular ion peak.

-

m/z = 147: Loss of a methyl group ([M-15]⁺), a common fragmentation for tert-butyl groups, leading to a stable tertiary carbocation. This is often the base peak.

-

m/z = 133: Loss of an ethyl group.

-

m/z = 119: Loss of a propyl group.

-

m/z = 91: Tropylium ion, characteristic of many benzyl (B1604629) compounds.

-

m/z = 57: tert-Butyl cation.

Applications in Research and Industry

This compound is a versatile intermediate with significant applications in several industries:

-

Fragrance and Flavors: It is a key precursor in the synthesis of important fragrance ingredients like lilial (B1675391) and bourgeonal through aldol (B89426) condensation followed by hydrogenation.[1][2]

-

Pharmaceuticals and Agrochemicals: It serves as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[2]

-

Dyes: Its chemical structure is utilized in the development of new dyes.

-

Polymer Chemistry: It is used in the production of specialty polymers to enhance properties such as thermal stability.[2]

Safety and Handling

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[7] It is also suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects.[8]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.[7] Use in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container, away from light and oxidizing agents.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

Visualizations

Synthesis Pathway from 4-tert-Butyltoluene

Caption: Overview of major synthetic routes to this compound.

Fragmentation Pathway in Mass Spectrometry

Caption: Mass spectral fragmentation of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. EP0580231A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. rsc.org [rsc.org]

- 5. EP0045429A2 - Process for the preparation of 4-tert. butylbenzaldehydes - Google Patents [patents.google.com]

- 6. Method for synthesizing 4-tert-butyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 7. This compound (939-97-9)FT-IR [m.chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide to the Physical Properties of 4-tert-Butylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylbenzaldehyde (also known as p-tert-butylbenzaldehyde) is an aromatic aldehyde characterized by a benzaldehyde (B42025) ring substituted with a bulky tert-butyl group at the para (4) position. Its unique structure makes it a crucial intermediate in the synthesis of various fine chemicals, including pharmaceuticals, dyes, and particularly, fragrance compounds like Lilial and Bourgeonal.[1] A thorough understanding of its physical and chemical properties is essential for its effective handling, application in synthetic protocols, and for quality control in research and industrial settings.

This technical guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized in the table below. The compound is a colorless to pale yellow liquid at ambient temperature.[2]

| Property | Value |

| CAS Number | 939-97-9[3] |

| Molecular Formula | C₁₁H₁₄O[3][4] |

| Molecular Weight | 162.23 g/mol [3][4] |

| Appearance | Clear, colorless to pale yellow liquid[2] |

| Density | 0.97 g/mL at 25 °C[5][6] |

| Boiling Point | 246 - 248.7 °C at 760 mmHg[1] 130 °C at 25 mmHg[5][6] |

| Melting Point | Not applicable (Liquid at standard conditions) |

| Refractive Index (n²⁰/D) | 1.528 - 1.531 at 20 °C[3][5] |

| Flash Point | 101 °C (213.8 °F) - closed cup |

| Solubility | Water: 54.18 mg/L at 25 °C (sparingly soluble)[2] Organic Solvents: Soluble in methanol (B129727) and other common organic solvents.[5] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Key spectral data are presented below.

| Spectroscopy Type | Characteristic Peaks / Chemical Shifts (δ) |

| ¹H NMR | δ ~9.98 ppm (s, 1H, -CHO) δ ~7.82 ppm (d, 2H, Ar-H ortho to -CHO) δ ~7.55 ppm (d, 2H, Ar-H meta to -CHO) δ ~1.35 ppm (s, 9H, -C(CH₃)₃)[7][8] |

| ¹³C NMR | δ ~192.1 ppm (C=O) δ ~158.5 ppm (Ar-C para to -CHO) δ ~134.1 ppm (Ar-C ipso to -CHO) δ ~129.7 ppm (Ar-CH ortho to -CHO) δ ~126.0 ppm (Ar-CH meta to -CHO) δ ~35.4 ppm (-C (CH₃)₃) δ ~31.1 ppm (-C(C H₃)₃)[8] |

| Infrared (IR) | ~2830-2720 cm⁻¹ (C-H stretch, aldehyde) ~1705 cm⁻¹ (C=O stretch, carbonyl) ~1605, 1575 cm⁻¹ (C=C stretch, aromatic ring) ~2965 cm⁻¹ (C-H stretch, aliphatic)[4][9] |

Experimental Protocols

This section provides detailed methodologies for determining key physical properties of this compound.

Determination of Density using a Pycnometer

Objective: To accurately measure the density of liquid this compound at a specified temperature (e.g., 25 °C).

Apparatus:

-

Pycnometer (Density Bottle) of known volume (e.g., 10 mL)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic water bath

-

Pasteur pipette

-

Lint-free tissue

-

Acetone (B3395972) or ethanol (B145695) for cleaning

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and ensure it is completely dry.

-

Mass of Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer with its stopper on the analytical balance. Record this mass as m₁.[10]

-

Filling: Carefully fill the pycnometer with this compound until the liquid is slightly above the calibration mark, avoiding the formation of air bubbles.

-

Thermostatic Equilibration: Place the filled pycnometer (unstoppered) in a thermostatic water bath set to the desired temperature (25.0 °C). Allow it to equilibrate for at least 20 minutes.

-

Volume Adjustment: While the pycnometer is in the bath, insert the stopper. The capillary in the stopper will allow excess liquid to escape as it expands to the final temperature, ensuring the volume is precise.

-

Drying and Weighing: Remove the pycnometer from the bath and carefully dry its exterior with a lint-free tissue. Ensure no liquid remains on the outside surfaces.

-

Mass of Filled Pycnometer: Weigh the filled and dried pycnometer. Record this mass as m₂.

-

Calculation: Calculate the density (ρ) using the following formula:

-

ρ = (m₂ - m₁) / V

-

Where:

-

m₁ = mass of the empty pycnometer (g)

-

m₂ = mass of the pycnometer filled with the liquid (g)

-

V = calibrated volume of the pycnometer (mL)

-

-

Determination of Boiling Point using Micro-Reflux Method

Objective: To determine the boiling point of a small sample of this compound.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm) or a reaction vial

-

Thermometer or digital temperature probe

-

Heating mantle or sand bath

-

Clamps and stand

-

Magnetic stirrer and a small stir bar (optional, for even heating)

-

Microscale condenser (optional, for improved accuracy)

Procedure:

-

Setup: Place approximately 0.5 mL of this compound into the test tube along with a small magnetic stir bar.[11]

-

Positioning: Clamp the test tube securely within the heating mantle or sand bath.

-

Thermometer Placement: Clamp a thermometer so that its bulb is positioned approximately 1 cm above the surface of the liquid. The bulb should be in the vapor path to measure the temperature of the condensing vapor, not the liquid itself.[11]

-

Heating: Gently heat the sample. If using a condenser, ensure cooling water is flowing.

-

Observation: Observe the sample as it begins to boil. A "reflux ring" of condensing vapor will become visible on the walls of the test tube. Adjust the heating rate so this ring is stable and located at or just below the thermometer bulb.[11]

-

Temperature Reading: When the temperature reading on the thermometer stabilizes while the liquid is gently refluxing, record this value. This stable temperature is the boiling point of the liquid at the current atmospheric pressure.

-

Pressure Correction: Record the ambient atmospheric pressure. If necessary, the boiling point can be corrected to standard pressure (760 mmHg) using a nomograph or appropriate formula.

Determination of Refractive Index using an Abbe Refractometer

Objective: To measure the refractive index of liquid this compound.

Apparatus:

-

Abbe Refractometer

-

Constant temperature water circulator (set to 20.0 °C)

-

Disposable Pasteur pipette

-

Soft lens tissue

-

Ethanol or acetone for cleaning

-

Distilled water for calibration

Procedure:

-

Calibration: Turn on the refractometer light source and the water circulator. Calibrate the instrument by placing a few drops of distilled water onto the prism. The refractive index should read 1.3330 at 20 °C. Adjust if necessary using the calibration screw.[12]

-

Cleaning: After calibration, clean the prism surfaces thoroughly with a soft tissue moistened with ethanol or acetone, and then dry with a clean, dry tissue.[12][13]

-

Sample Application: Using a clean pipette, place 2-3 drops of this compound onto the surface of the measuring prism. Do not allow the pipette tip to touch the prism surface to avoid scratching.[12][13]

-

Measurement: Gently close the hinged prism assembly. Look through the eyepiece. You will see a field of view that is partially light and partially dark.

-

Adjusting: Turn the coarse adjustment knob until the boundary line between the light and dark fields is visible. Use the dispersion compensator dial to sharpen the boundary line, removing any color fringe.[13]

-

Reading: Use the fine adjustment knob to move the sharp boundary line exactly to the center of the crosshairs in the eyepiece.[13]

-

Record Value: Depress the switch to illuminate the internal scale and record the refractive index value to four decimal places.

-

Cleaning: After the measurement is complete, immediately clean the prisms with a soft tissue and an appropriate solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete physical characterization of a new batch of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 4-tert-butyl benzaldehyde, 939-97-9 [thegoodscentscompany.com]

- 3. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | C11H14O | CID 70324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 939-97-9 [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound (939-97-9) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. hinotek.com [hinotek.com]

- 13. chem.ucla.edu [chem.ucla.edu]

An In-depth Technical Guide to 4-tert-butylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-butylbenzaldehyde, a key intermediate in the synthesis of fragrances, pharmaceuticals, and other fine chemicals. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and presents a logical workflow for its production and characterization.

Core Chemical and Physical Data

This compound, systematically named 4-(1,1-dimethylethyl)benzaldehyde, is an aromatic aldehyde with a distinct chemical structure that lends itself to a variety of applications.

General and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| CAS Number | 939-97-9 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 248.7 °C |

| Density | 0.97 g/mL at 25 °C |

| Solubility in Water | 120 mg/L |

| Refractive Index | n20/D 1.53 |

Spectroscopic and Chromatographic Data

This table outlines the key identifiers for this compound in various spectroscopic and chromatographic analyses.

| Analytical Method | Key Identifiers |

| ¹H NMR | Signals corresponding to tert-butyl protons, aromatic protons, and the aldehydic proton. |

| ¹³C NMR | Resonances for the carbons of the tert-butyl group, the aromatic ring, and the carbonyl carbon of the aldehyde. |

| FTIR | Characteristic absorption bands for the C-H stretching of the alkyl and aromatic groups, and a strong C=O stretching band for the aldehyde. |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 162, with characteristic fragmentation patterns. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Oxidation of 4-tert-butyltoluene (B18130)

This protocol describes the synthesis of this compound by the oxidation of 4-tert-butyltoluene using manganese dioxide in sulfuric acid. This method is known for its high yield and purity of the final product.[1]

Materials:

-

4-tert-butyltoluene

-

Manganese dioxide (MnO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Organic solvent (e.g., dichloromethane (B109758) or diethyl ether)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-tert-butyltoluene.

-

Addition of Oxidant: Slowly and with stirring, add a stoichiometric amount of manganese dioxide to the flask.

-

Acidification: Carefully add concentrated sulfuric acid to the mixture. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.

-

Washing: Wash the organic layer sequentially with distilled water, a 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product is then purified by fractional distillation under reduced pressure to obtain pure this compound.[2]

Purification by Fractional Distillation

Apparatus:

-

Round-bottom flask containing the crude this compound

-

Fractionating column

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Vacuum source and gauge

-

Heating mantle

Procedure:

-

Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

-

Heating: Gently heat the round-bottom flask.

-

Fraction Collection: As the temperature stabilizes at the boiling point of this compound at the applied pressure, collect the distillate in the receiving flask.

-

Completion: Stop the distillation when the temperature starts to drop or rise significantly, indicating that the desired fraction has been collected.

Analytical Characterization

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Perform serial dilutions to create a series of calibration standards. A typical concentration for analysis is around 10 µg/mL.[3]

-

Ensure the final sample is free of particulate matter by filtering it into a GC vial.[3]

Instrumentation and Parameters:

| Parameter | Value |

| GC Column | Agilent DB-5Q (30 m, 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C |

| Oven Program | 45 °C for 2 min, then ramp at 12 °C/min to 325 °C, hold for 11 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Transfer Line Temp. | 325 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-1000 m/z |

| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |

Sample Preparation:

-

¹H NMR: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

¹³C NMR: A more concentrated solution is required; dissolve 50-100 mg of the sample in 0.7 mL of the deuterated solvent.[4]

-

Filter the solution through a pipette with a glass wool plug into a clean NMR tube to remove any solid particles.[5]

Analysis:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or 500 MHz).

-

Use the residual solvent peak as a reference for chemical shifts. For CDCl₃, the ¹H signal is at 7.26 ppm and the ¹³C signal is at 77.16 ppm.

Sample Preparation:

-

For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two KBr or NaCl plates.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Analysis:

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

Caption: Synthesis, Purification, and Analysis Workflow for this compound.

References

An In-depth Technical Guide to the Structure and Synthesis of 4-tert-butylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics and synthetic methodologies for 4-tert-butylbenzaldehyde, a key intermediate in the synthesis of fragrances, pharmaceuticals, and agrochemicals. This document details its spectroscopic profile and provides established experimental protocols for its preparation.

Core Molecular Structure and Properties

This compound is an aromatic aldehyde characterized by a benzene (B151609) ring substituted with a tert-butyl group at the para position relative to the formyl group.[1] This substitution pattern significantly influences the molecule's reactivity and physical properties.

Chemical Identifiers and Physical Properties:

| Property | Value | Reference |

| IUPAC Name | 4-(tert-butyl)benzaldehyde | [2] |

| CAS Number | 939-97-9 | |

| Molecular Formula | C₁₁H₁₄O | |

| Molecular Weight | 162.23 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 130 °C at 25 mmHg | |

| Density | 0.97 g/mL at 25 °C | |

| Refractive Index | n20/D 1.53 | |

| SMILES | CC(C)(C)c1ccc(cc1)C=O | [2] |

| InChI Key | OTXINXDGSUFPNU-UHFFFAOYSA-N | [2] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.95 | Singlet | 1H | Aldehydic proton (-CHO) |

| 7.85 | Doublet | 2H | Aromatic protons (ortho to -CHO) |

| 7.58 | Doublet | 2H | Aromatic protons (meta to -CHO) |

| 1.34 | Singlet | 9H | tert-butyl protons (-C(CH₃)₃) |

¹³C NMR (Carbon-13 NMR) Data:

| Chemical Shift (δ) ppm | Assignment |

| 192.1 | Aldehydic Carbonyl Carbon (-CHO) |

| 158.5 | Aromatic Carbon (para, attached to t-butyl) |

| 134.1 | Aromatic Carbon (ipso, attached to -CHO) |

| 129.7 | Aromatic Carbons (ortho to -CHO) |

| 126.0 | Aromatic Carbons (meta to -CHO) |

| 35.4 | Quaternary Carbon of t-butyl group |

| 31.1 | Methyl Carbons of t-butyl group |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2965 | Strong | C-H stretch (tert-butyl) |

| ~2870 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aromatic aldehyde) |

| ~1605 | Medium | C=C stretch (aromatic ring) |

| ~830 | Strong | C-H bend (para-disubstituted ring) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound reveals a distinct fragmentation pattern useful for its identification.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 162 | Moderate | [M]⁺ (Molecular ion) |

| 147 | High | [M - CH₃]⁺ |

| 119 | Moderate | [M - C₃H₇]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 57 | High (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) |

Synthetic Methodologies and Experimental Protocols

Several synthetic routes are employed for the preparation of this compound. The two primary methods involve the oxidation of 4-tert-butyltoluene (B18130) and the Friedel-Crafts acylation of tert-butylbenzene (B1681246) followed by subsequent reaction steps.

Oxidation of 4-tert-butyltoluene

A common and industrially relevant method for the synthesis of this compound is the oxidation of 4-tert-butyltoluene.[3] Various oxidizing agents can be employed, with manganese dioxide (MnO₂) in sulfuric acid being a traditional choice.[3]

Experimental Protocol: Oxidation with Manganese Dioxide

Materials:

-

4-tert-butyltoluene

-

Manganese dioxide (activated)

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of 4-tert-butyltoluene in a suitable solvent (e.g., glacial acetic acid) is prepared.

-

Concentrated sulfuric acid is cautiously added to the solution while cooling in an ice bath.

-

Activated manganese dioxide is added portion-wise to the stirred solution, controlling the exothermic reaction.

-

The reaction mixture is heated to reflux for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove manganese salts.

-

The filtrate is diluted with water and extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure this compound.

Logical Workflow for Oxidation Synthesis:

Friedel-Crafts Acylation Route

An alternative approach involves the Friedel-Crafts acylation of tert-butylbenzene to form 4-tert-butylacetophenone, which is then converted to the desired aldehyde.

Experimental Protocol: Friedel-Crafts Acylation and Subsequent Conversion

Part 1: Synthesis of 4-tert-butylacetophenone

Materials:

-

tert-butylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrochloric acid (concentrated)

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

A flame-dried, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer is charged with anhydrous aluminum chloride and dry dichloromethane under an inert atmosphere.

-

The suspension is cooled in an ice bath, and tert-butylbenzene is added.

-

Acetyl chloride is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, dilute sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give crude 4-tert-butylacetophenone, which can be purified by distillation or recrystallization.

Part 2: Conversion of 4-tert-butylacetophenone to this compound

The conversion of the acetophenone (B1666503) to the benzaldehyde (B42025) can be achieved through various methods, such as the haloform reaction followed by reduction of the resulting carboxylic acid, or more directly via oxidation of a derived intermediate.

Logical Relationship for Friedel-Crafts Synthesis:

Applications in Drug Development and Chemical Synthesis

This compound serves as a crucial building block in the synthesis of various high-value chemicals. Its primary application lies in the fragrance industry for the production of lilial, a synthetic aroma compound.[1] In the pharmaceutical and agrochemical sectors, it is an intermediate for the synthesis of more complex molecules, leveraging the reactivity of the aldehyde group for further chemical transformations. The bulky tert-butyl group often imparts desirable solubility and pharmacokinetic properties in drug candidates.

References

4-tert-butylbenzaldehyde solubility in water and organic solvents

An In-depth Technical Guide to the Solubility of 4-tert-butylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in water and organic solvents. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound is utilized. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant chemical synthesis pathways.

Introduction to this compound

This compound, also known as p-tert-butylbenzaldehyde, is an aromatic aldehyde with the chemical formula C₁₁H₁₄O.[1][2] It is a colorless to pale yellow liquid with a distinct almond-like odor.[3] This compound serves as a crucial intermediate in the synthesis of various fine chemicals, including pharmaceuticals, dyes, and particularly, fragrance compounds. Its molecular structure, featuring a benzene (B151609) ring substituted with a bulky tert-butyl group and a formyl group, dictates its physical and chemical properties, including its solubility profile.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that influences its behavior in various applications, from reaction kinetics to biological availability. The presence of a polar aldehyde group and a nonpolar tert-butyl group gives this compound a mixed polarity, affecting its solubility in different media.

Aqueous Solubility

This compound is sparingly soluble in water. The polar aldehyde group can form hydrogen bonds with water molecules, but the large, nonpolar aromatic ring and tert-butyl group limit its miscibility with water.[3] Quantitative data for the aqueous solubility of this compound are summarized in the table below.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 120 mg/L[1] |

| Water | 25 | 54.18 mg/L (estimated)[4] |

Solubility in Organic Solvents

| Solvent | Qualitative Solubility |

| Methanol | Soluble[5] |

| Ethanol | Expected to be soluble |

| Acetone | Expected to be soluble |

| Toluene (B28343) | Expected to be soluble |

The miscibility of this compound with these solvents is anticipated due to the favorable intermolecular interactions between the solute and the solvent molecules.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for the reliable application of this compound in research and development. The following are detailed methodologies for determining its solubility in aqueous and organic solvents.

Determination of Aqueous Solubility (OECD 105 Guideline)

The OECD Guideline 105 for testing of chemicals, "Water Solubility," is a standardized method for determining the solubility of substances in water. The flask method is generally suitable for this compound.

Principle: A given amount of the substance is stirred in a specified volume of water at a constant temperature to achieve saturation. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath

-

Mechanical stirrer

-

Centrifuge or filtration apparatus

-

Analytical instrumentation (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometry)

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a flask.

-

Place the flask in a constant temperature bath (e.g., 25 °C) and stir the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After stirring, allow the mixture to stand to let the undissolved substance settle.

-

Separate the aqueous phase from the undissolved substance by centrifugation or filtration.

-

Determine the concentration of this compound in the clear aqueous phase using a validated analytical method (e.g., HPLC or GC).

-

Perform the experiment in triplicate to ensure the reliability of the results.

Determination of Solubility in Organic Solvents

A common method for determining the solubility of a liquid compound in an organic solvent is the gravimetric method.

Principle: A known mass of the solute is added to a known volume of the solvent until saturation is reached. The amount of dissolved solute is then determined by evaporating the solvent and weighing the residue.

Apparatus:

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vials with screw caps

-

Constant temperature shaker or bath

-

Oven or vacuum desiccator

Procedure:

-

Prepare a series of vials each containing a known volume of the organic solvent (e.g., ethanol, acetone, toluene).

-

Incrementally add a known mass of this compound to each vial.

-

Seal the vials and place them in a constant temperature shaker or bath until equilibrium is reached.

-

Visually inspect the vials for any undissolved solute.

-

For the saturated solution, carefully transfer a known volume of the clear supernatant to a pre-weighed evaporating dish.

-

Evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Dry the residue in an oven or vacuum desiccator to a constant weight.

-

The mass of the residue represents the amount of this compound dissolved in the known volume of the solvent. Calculate the solubility in g/100mL or other appropriate units.

Mandatory Visualizations

Synthesis of Fragrance Compounds from this compound

This compound is a key precursor in the industrial synthesis of popular fragrance compounds such as Lilial and Bourgeonal.[1] The synthesis involves an aldol (B89426) condensation followed by hydrogenation.

Caption: Synthesis pathway of Lilial and Bourgeonal.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of this compound is depicted in the following diagram.

Caption: Workflow for solubility determination.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. It is sparingly soluble in water, with reported values around 54-120 mg/L at 25 °C. While quantitative data for its solubility in various organic solvents are limited in the literature, it is expected to be readily soluble in solvents such as methanol, ethanol, acetone, and toluene due to its chemical structure. Standardized experimental protocols, such as the OECD 105 guideline for aqueous solubility and gravimetric methods for organic solvents, are available for accurate determination. The provided synthesis pathway and experimental workflow diagrams serve as valuable visual aids for researchers and professionals working with this important chemical intermediate.

References

An In-depth Technical Guide to 4-tert-Butylbenzaldehyde and its Synonyms in Research

This guide provides a comprehensive overview of 4-tert-butylbenzaldehyde, a versatile aromatic aldehyde crucial in various research and industrial applications. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synonyms, and experimental applications.

Nomenclature and Synonyms

In scientific literature and commercial contexts, p-tert-butylbenzaldehyde is known by several names. Clarity in terminology is essential for accurate literature searches and unambiguous communication in research. The most common synonyms and identifiers are listed below.

| Synonym | Identifier Type | Identifier |

| This compound | Preferred IUPAC Name | - |

| p-tert-Butylbenzaldehyde | Common Name | - |

| Benzaldehyde (B42025), 4-(1,1-dimethylethyl)- | CAS Name | - |

| 4-(1,1-dimethylethyl)benzaldehyde | Systematic Name | - |

| para-tert-Butylbenzaldehyde | Common Name | - |

| p-t-Butylbenzaldehyde | Abbreviation | - |

| 4-t-Butyl benzaldehyde | Common Name | - |

| TBBZA | Abbreviation | - |

| CAS Number | Registry Number | 939-97-9 [1][2][3][4][5][6][7] |

| EC Number | EINECS Number | 213-367-9 [1][2][5] |

| PubChem CID | Database ID | 70324 [2][3][5] |

Physicochemical Properties

The distinct chemical properties of this compound, largely influenced by its bulky tert-butyl group, make it a valuable intermediate in organic synthesis.[1] A summary of its key physical and chemical data is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O | [1][2][3][4][7][8] |

| Molecular Weight | 162.23 g/mol | [1][2][3][4][7][8][9] |

| Appearance | Clear colorless to light yellow liquid | [1][3] |

| Density | 0.97 g/mL at 25 °C | [1][2][3][6][9] |

| Boiling Point | 248.7 °C (521.8 K) | [2] |

| 130 °C at 25 mmHg | [1][3][4][6][9] | |

| Melting Point | -3 °C | |

| Refractive Index | n20/D 1.53 | [1][3][4][6][9] |

| Water Solubility | 120 mg/L | [2] |

| Flash Point | 214 °F (101.1 °C) | [1] |

Applications in Research and Drug Development

This compound is a significant building block in the synthesis of a wide array of organic molecules.[3] Its applications span across pharmaceuticals, fragrances, and materials science.

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1][3] Notably, it is used in the preparation of isoxazolyl penicillin derivatives, which are a class of broad-spectrum antibiotics.[1]

-

Enzyme Inhibition Studies: The compound is utilized in kinetic studies to investigate enzyme inhibition. For instance, it has been used to evaluate the kinetic constants (KI) for the inhibition of mushroom tyrosinase, which is valuable for understanding enzyme mechanisms and developing new therapeutic agents.[1][4][6][10]

-

Fragrance and Flavor Industry: In the fragrance industry, this compound is a precursor to important synthetic aroma compounds.[2][3] Through aldol (B89426) condensation with propionaldehyde (B47417) or acetaldehyde, followed by hydrogenation, it yields the fragrance compounds lilial (B1675391) and bourgeonal, respectively.[2]

-

Polymer Chemistry: It is also employed in the production of specialty polymers, contributing to properties such as enhanced thermal stability and chemical resistance.[3]

-

Dye Industry: The chemical structure of this compound makes it a useful intermediate in the synthesis of various dyes.[1]

Experimental Protocols

A common laboratory and industrial-scale synthesis of this compound involves the oxidation of 4-tert-butyltoluene. One documented method utilizes a cobalt- and manganese-loaded mesoporous molecular sieve as a catalyst.

-

Materials:

-

4-tert-butyltoluene (substrate)

-

Acetonitrile (solvent)

-

N-hydroxyphthalimide (free radical initiator)

-

Cobalt- and manganese-loaded mesoporous molecular sieve (catalyst)

-

Oxygen (oxidant)

-

-

Procedure:

-

To a reaction vessel, add 4-tert-butyltoluene, acetonitrile, N-hydroxyphthalimide, and the catalyst.

-

Heat the reaction mixture to a temperature between 50 and 70 °C.

-

Bubble sufficient oxygen through the mixture.

-

Maintain the reaction for 4 to 7 hours to yield p-tert-butylbenzaldehyde.[11]

-

Another approach involves the electrochemical oxidation of 4-tert-butyltoluene, which is a method used for industrial-scale production by companies like BASF and Givaudan.[2]

This compound can be used as a model inhibitor in enzyme kinetics studies.

-

Objective: To determine the kinetic constants (KI) of this compound for the inhibition of mushroom tyrosinase.

-

Materials:

-

Mushroom tyrosinase enzyme solution

-

L-DOPA (substrate)

-

Phosphate (B84403) buffer (pH 6.8)

-

This compound solution of varying concentrations

-

Spectrophotometer

-

-

Protocol:

-

Prepare a series of reaction mixtures, each containing the phosphate buffer, L-DOPA, and a specific concentration of this compound.

-

Initiate the enzymatic reaction by adding the mushroom tyrosinase solution.

-

Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (KI).[1][4][6][10]

-

Visualizing Synthetic Pathways and Experimental Workflows

Caption: Synthesis pathway of the fragrance compound Lilial.

Caption: Experimental workflow for enzyme inhibition assay.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 939-97-9 [chemicalbook.com]

- 5. This compound | C11H14O | CID 70324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 97 939-97-9 [sigmaaldrich.com]

- 7. CAS RN 939-97-9 | Fisher Scientific [fishersci.com]

- 8. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 4-叔丁基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Manufacturers of this compound, 97%, CAS 939-97-9, B 2810, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 11. Process for synthesizing p-tertiary butyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

4-tert-Butylbenzaldehyde: A Technical Guide to its Appearance and Odor Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylbenzaldehyde, a key aromatic aldehyde, is a significant intermediate in the synthesis of various fine chemicals, notably in the fragrance and pharmaceutical industries. Its distinct sensory characteristics and physical properties make it a subject of interest for researchers involved in aroma chemistry, materials science, and drug development. This technical guide provides an in-depth overview of the appearance and odor profile of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical synthesis.

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Strong, almond-like | [2] |

| Molecular Formula | C₁₁H₁₄O | [1] |

| Molar Mass | 162.23 g/mol | [1] |

| Boiling Point | 248.7 °C (at 760 mmHg) | [1] |

| 130 °C (at 25 mmHg) | [3] | |

| Density | 0.97 g/mL (at 25 °C) | [1][3] |

| Refractive Index | 1.53 (at 20 °C) | [3] |

| Solubility in Water | 120 mg/L | [1] |

Odor Profile

The characteristic odor of this compound is predominantly described as a strong, almond-like scent.[2] This aroma is attributed to the presence of the benzaldehyde (B42025) functional group, with the para-substituted tert-butyl group influencing its intensity and substantivity. In the fragrance industry, it serves as a crucial building block for the synthesis of other aroma compounds, such as lilial (B1675391) and bourgeonal, through aldol (B89426) condensation reactions.[1]

Experimental Protocols

Determination of Physical Properties

1. Boiling Point Determination (Micro-method)

This protocol is adapted from standard micro-boiling point determination techniques.

-

Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating mantle or oil bath, rubber band or wire for attachment.

-

Procedure :

-

A small amount (approximately 0.5-1 mL) of this compound is placed into the small test tube.

-

The capillary tube is placed inside the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued (B1498344) when a steady stream of bubbles is observed.

-

The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

-

The atmospheric pressure should be recorded, and a pressure correction can be applied if necessary.

-

2. Density Determination (Based on ASTM D3505)

This protocol outlines the general procedure for determining the density of liquid chemicals as described in ASTM D3505.[1][4][5][6][7]

-

Apparatus : Pycnometer (a specific gravity bottle of known volume), analytical balance, constant-temperature water bath.

-

Procedure :

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.

-

The pycnometer is filled with distilled water and placed in the constant-temperature water bath (e.g., at 25 °C) until it reaches thermal equilibrium.

-

The volume of the pycnometer is precisely determined by weighing the water-filled pycnometer and calculating the volume based on the density of water at that temperature.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The filled pycnometer is brought to the same constant temperature in the water bath.

-

The mass of the this compound-filled pycnometer is accurately measured.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

-

Sensory Analysis

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a sample.

-

Apparatus : Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP), capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent), high-purity carrier gas (e.g., helium or hydrogen).

-

Procedure :

-

A diluted sample of this compound in a suitable solvent (e.g., ethanol) is prepared.

-

A small volume of the sample is injected into the GC.

-

The volatile compounds are separated based on their boiling points and polarity as they pass through the capillary column.

-

The effluent from the column is split between the FID and the ODP.

-

A trained sensory panelist sniffs the effluent at the ODP and records the time, duration, and a descriptor for each odor perceived.

-

The data from the FID (retention times and peak areas) is correlated with the sensory data from the ODP to identify the compound responsible for each specific odor note.

-

For this compound, the primary odor event would correspond to the main peak on the chromatogram and would be described as "almond-like."

-

Synthesis Pathway

This compound can be synthesized through various methods. One common industrial method involves the oxidation of 4-tert-butyltoluene. The following diagram illustrates a general synthesis pathway.

References

- 1. store.astm.org [store.astm.org]

- 2. EP0580231A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. store.astm.org [store.astm.org]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. Standard - Standard Test Method for Density or Relative Density of Pure Liquid Chemicals ASTM D3505 - Swedish Institute for Standards, SIS [sis.se]

An In-depth Technical Guide to the Physicochemical Properties of 4-tert-Butylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 4-tert-butylbenzaldehyde, a key intermediate in the synthesis of various fragrance compounds and pharmaceuticals. This document outlines the experimental protocols for determining these physical properties and includes a visualization of a key synthetic pathway involving this compound.

Physicochemical Data of this compound

The accurate determination of physical constants such as melting and boiling points is critical for the characterization and quality control of chemical substances. The following table summarizes the available data for this compound.

| Physical Property | Value | Conditions |

| Boiling Point | 248.7 °C | @ 760 mmHg (Standard Pressure) |

| 130 °C | @ 25 mmHg | |

| Melting Point | Not consistently reported | - |

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the boiling and melting points of a chemical substance like this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of a liquid sample.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

A small amount of the this compound sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is immersed in a Thiele tube or an oil bath.

-

The bath is heated gently and stirred continuously to ensure uniform temperature distribution.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid sample begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point (Capillary Method)

While this compound is a liquid at room temperature, this protocol is standard for determining the melting point of solid derivatives or related compounds.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (open at one end)

-

Spatula

-

Mortar and pestle (if the sample needs to be powdered)

Procedure:

-

A small, dry sample of the solid is finely powdered.

-

The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the tube, typically to a height of 2-3 mm.

-

The capillary tube is tapped gently to ensure the sample is tightly packed at the sealed end.

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted is recorded as the end of the melting range. For a pure substance, this range should be narrow.

Synthetic Pathway Visualization

This compound is a crucial precursor in the industrial synthesis of popular fragrance ingredients such as Lilial and Bourgeonal. The following diagram illustrates the general workflow for these syntheses.

Caption: Synthetic route from this compound to Lilial and Bourgeonal.

A Technical Guide to the Physicochemical Properties of 4-tert-Butylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of 4-tert-butylbenzaldehyde, a crucial intermediate in the synthesis of various compounds. This document outlines its refractive index and density, details the experimental protocols for their measurement, and presents this data in a clear, accessible format for laboratory and research applications.

Core Physicochemical Data

The refractive index and density are fundamental physical constants that are essential for the identification, purity assessment, and quality control of this compound. These properties are summarized below.

| Physicochemical Property | Value | Temperature (°C) |

| Refractive Index (n/D) | 1.53 (lit.)[1][2] | 20 |

| 1.5260-1.5310[3][4][5] | 20 | |

| 1.5285[6] | Not Specified | |

| Density | 0.97 g/mL (lit.)[1][2][6] | 25 |

| 0.97[7] | Not Specified |

Experimental Protocols

Accurate determination of the refractive index and density is paramount for ensuring the quality and consistency of this compound used in research and development. The following sections detail the standard methodologies for these measurements.

Measurement of Refractive Index

The refractive index of a liquid, such as this compound, is typically measured using a refractometer, most commonly an Abbé refractometer.

Methodology:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index at a specific temperature (e.g., distilled water).

-

Temperature Control: Ensure the refractometer's prisms are maintained at a constant temperature, typically 20°C, using a circulating water bath.

-

Sample Application: Apply a few drops of this compound to the surface of the lower prism.

-

Measurement: Close the prisms and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading: Read the refractive index value directly from the instrument's scale.

-

Cleaning: Thoroughly clean the prism surfaces with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and a soft lens tissue after each measurement.

Measurement of Density

The density of a liquid can be determined using several methods, with the use of a pycnometer or a digital density meter being the most common and accurate.

Methodology using a Pycnometer:

-

Cleaning and Drying: Thoroughly clean and dry an empty pycnometer of a known volume.

-

Weighing the Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₁).

-

Filling with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present. The temperature of the sample should be equilibrated to 25°C in a water bath.

-

Weighing the Filled Pycnometer: Weigh the pycnometer filled with the sample (m₂).

-

Calculation: The density (ρ) is calculated using the following formula: ρ = (m₂ - m₁) / V where V is the volume of the pycnometer.

Logical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of this compound, incorporating the measurement of its refractive index and density.

Caption: Quality control workflow for this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 939-97-9 [chemicalbook.com]

- 3. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. A15740.06 [thermofisher.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

The Anticonvulsant Potential of 4-tert-Butylbenzaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-tert-Butylbenzaldehyde, an aromatic aldehyde, has been identified as a compound with potential anticonvulsant properties[1]. This technical guide provides a comprehensive overview of the available biological data, experimental protocols for anticonvulsant screening, and a discussion of the potential mechanisms of action. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes information on related benzaldehyde (B42025) derivatives and standard anticonvulsant screening methodologies to provide a framework for future research and development.

Quantitative Data Summary

| Compound Class | Seizure Model | ED50 (mg/kg) | Neurotoxicity (TD50/LD50) | Reference |

| Benzaldehyde Semicarbazones | Maximal Electroshock (MES) | Varies | Generally low neurotoxicity reported | [2] |

| Substituted Benzaldehyde Salicyloyl Hydrazones | MES & Pentylenetetrazol (PTZ) | Effective at 100 mg/kg (oral) | Not specified | [3] |

| (2/4-substituted)benzaldehyde (2-oxobenzothiazolin-3-yl)acetohydrazones | Pentylenetetrazol (PTZ) | Varies | Not specified | [4] |

Note: The data presented above is for structurally related compounds and should be used as a preliminary guide for designing studies on this compound.

Potential Mechanisms of Action

The precise mechanism of action for this compound as an anticonvulsant has not been definitively elucidated. However, based on the known mechanisms of other anticonvulsant drugs and the activity of related benzaldehyde derivatives, several potential signaling pathways can be hypothesized.

Modulation of GABAergic Neurotransmission:

A primary mechanism for many anticonvulsants is the enhancement of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA). This can occur through various means, including direct agonism at the GABAA receptor, positive allosteric modulation, or inhibition of GABA reuptake or metabolism. Studies on some benzaldehyde derivatives suggest a potential interaction with the GABAergic system[5][6][7][8][9].

Caption: Hypothesized modulation of the GABAergic pathway by this compound.

Blockade of Voltage-Gated Ion Channels:

Another common anticonvulsant mechanism involves the modulation of voltage-gated ion channels, such as sodium (Nav) and calcium (Cav) channels. By blocking these channels, particularly in their inactivated state, drugs can reduce neuronal hyperexcitability and prevent seizure propagation[8][10][11][12][13][14][15][16][17][18]. The potential for benzaldehyde derivatives to act as sodium channel blockers has been suggested[10].

References

- 1. This compound | C11H14O | CID 70324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anticonvulsant activity of some (2/4-substituted)benzaldehyde (2-oxobenzothiazolin-3-yl)acetohydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of anticonvulsant and analgesic effects of benzyl- and benzhydryl ureides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric Modulation of αβδ GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP3444249B1 - Sodium channel blockers, preparation method thereof and use thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Effects of Benzothiazolamines on Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A potent voltage-gated calcium channel inhibitor engineered from a nanobody targeted to auxiliary CaVβ subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sodium Channel Inhibitors in Clinical Development for Pain Management: A Focused Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Oxcarbazepine: preclinical anticonvulsant profile and putative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Fragrances using 4-tert-Butylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of popular fragrance ingredients, Bourgeonal™ and Lilial®, utilizing 4-tert-butylbenzaldehyde as a key starting material. The methodologies outlined are based on established chemical transformations and are intended to be a comprehensive guide for laboratory synthesis.

Introduction

This compound is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of various compounds, including pharmaceuticals, dyes, and notably, fragrance chemicals.[1][2][3] Its distinct chemical structure and reactivity make it an ideal precursor for creating complex and enduring scent profiles in the perfume industry.[1] This document focuses on the synthesis of two commercially significant fragrances: Bourgeonal™, known for its lily-of-the-valley scent, and Lilial®, which also possesses a floral, lily-like aroma.[4][5]

The primary synthetic pathway for both fragrances involves a two-step process: an aldol (B89426) condensation of this compound with another aldehyde, followed by a catalytic hydrogenation of the resulting α,β-unsaturated aldehyde.[4][5][6][7][8][9]

Synthesis of Bourgeonal™ (3-(4-tert-Butylphenyl)propanal)

Bourgeonal™ is a fragrance ingredient with a powerful, floral, and watery green scent reminiscent of lily of the valley.[4] The industrial synthesis typically involves a mixed aldol reaction between this compound and acetaldehyde (B116499), followed by hydrogenation.[4]

Experimental Protocol: Two-Step Synthesis

Step 1: Aldol Condensation to form 3-(4-tert-Butylphenyl)propenal

This step involves the base-catalyzed aldol condensation of this compound with acetaldehyde.

-

Materials:

-

This compound

-